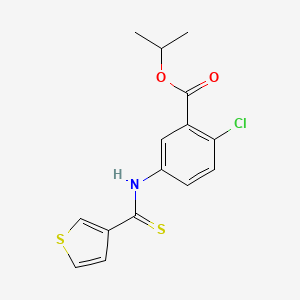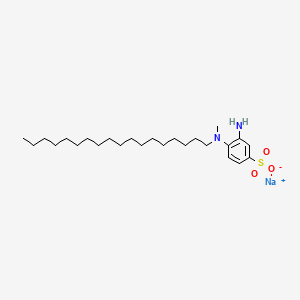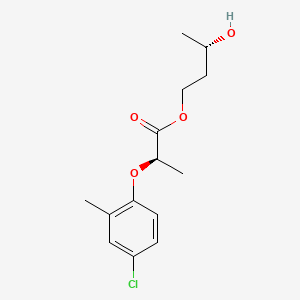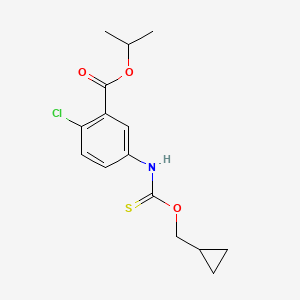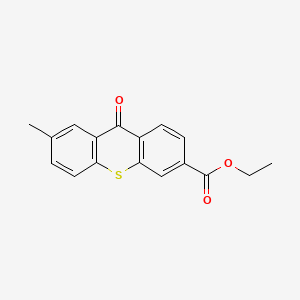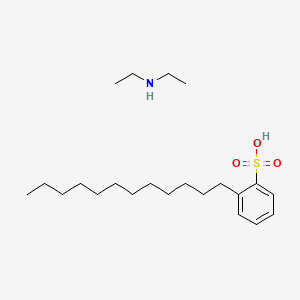
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt is a chemical compound with the molecular formula C11H9LiN2O3. This compound is known for its unique structure, which includes a butenedioic acid backbone with a phenylmethylene hydrazide group and a lithium salt. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt typically involves the reaction of 2-butenedioic acid with phenylmethylene hydrazide under controlled conditions. The reaction is carried out in the presence of a lithium salt to form the desired monolithium salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Analyse Chemischer Reaktionen
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylmethylene hydrazide group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt involves its interaction with specific molecular targets and pathways. The phenylmethylene hydrazide group can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide), monolithium salt can be compared with similar compounds such as:
2-Butenedioic acid (Z)-, monobutyl ester: This compound has a butyl ester group instead of the phenylmethylene hydrazide group.
2-Butenedioic acid, 2-methyl-, (Z)-: This compound has a methyl group instead of the phenylmethylene hydrazide group. The uniqueness of this compound lies in its phenylmethylene hydrazide group and lithium salt, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
160282-22-4 |
|---|---|
Molekularformel |
C11H9LiN2O3 |
Molekulargewicht |
224.2 g/mol |
IUPAC-Name |
lithium;(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9;/h1-8H,(H,13,14)(H,15,16);/q;+1/p-1/b7-6-,12-8+; |
InChI-Schlüssel |
MWCKDVXJNOCTEC-DBBNAXRXSA-M |
Isomerische SMILES |
[Li+].C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)[O-] |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
